molecular formula C18H26N6O2 B2452577 1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea CAS No. 1203086-64-9

1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea

Cat. No. B2452577
M. Wt: 358.446
InChI Key: FQAIBJBMLUKUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea is a useful research compound. Its molecular formula is C18H26N6O2 and its molecular weight is 358.446. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Synthesis

The synthesis and reaction behavior of similar pyrimidine derivatives have been extensively studied, providing insight into their potential applications in various fields of scientific research. For instance, the reaction of 4-ethyl-6-methylpyrimidine 1-oxide with phenyl isocyanate and phenyl isothiocyanate produces 2-anilino-4-ethoxy-6-methylpyrimidine and related compounds, illustrating the reactivity of such pyrimidine derivatives towards different chemical reagents (Hiroshi Yamanaka, Setsuko Niitsuma, & Takao Sakamoto, 1979). This information is crucial for developing new pharmaceuticals and materials.

Enzyme Inhibition and Biological Activities

A different approach involves flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas synthesized and assessed for antiacetylcholinesterase activity, indicating the potential of pyrimidine derivatives in creating inhibitors for specific enzymes (J. Vidaluc, F. Calmel, D. Bigg, E. Carilla, & M. Briley, 1995). This research highlights the possible use of such compounds in treating diseases related to enzyme dysfunction.

Anticancer and Antimicrobial Applications

Urea derivatives have been synthesized and evaluated for their enzyme inhibition, anticancer, and antimicrobial activities. For example, new urea derivatives exhibited significant in vitro anticancer activity, pointing towards their potential application in cancer treatment (Sana Mustafa, S. Perveen, & Ajmal Khan, 2014). Additionally, several synthesized 4-(1-naphthyl)-6-arylpyrimidin-2-(1H)-ones showed significant antimicrobial activity, suggesting their use in developing new antimicrobial agents (K. Vijayaramalingam, S. Chandrasekaran, & S. Nagarajan, 2007).

Photodegradation Studies

Studies on the phototransformation of chlorimuron-ethyl, a compound with a pyrimidine base, in aqueous solution identified several degradation products, including N-(4-methoxy-6-chloropyrimidin-2-yl)methyl urea. These findings are significant for environmental science, illustrating how such compounds break down in nature and the potential environmental impacts of their degradation products (P. Choudhury & P. Dureja, 1996).

properties

IUPAC Name

1-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-(4-methoxy-2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O2/c1-5-19-16-11-17(23-13(3)22-16)20-8-9-21-18(25)24-15-7-6-14(26-4)10-12(15)2/h6-7,10-11H,5,8-9H2,1-4H3,(H2,21,24,25)(H2,19,20,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAIBJBMLUKUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)C)NCCNC(=O)NC2=C(C=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea

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